7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate
Description
Systematic Nomenclature and Chemical Registry Information
The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being 7-O-tert-butyl 1-O-methyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate. This nomenclature reflects the precise positioning of functional groups on the bicyclic core structure. The Chemical Abstracts Service registry number 1094091-44-7 provides unique identification for this specific compound in chemical databases and literature. Alternative naming conventions include 7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate, which emphasizes the dihydro nature of the pyrazine ring system.
The molecular descriptor number MFCD27992976 serves as an additional identifier in chemical inventory systems. The compound's registration in the PubChem database under CID 57635085 facilitates cross-referencing and data compilation across multiple chemical information platforms. These multiple identification systems ensure accurate compound tracking and prevent confusion with structurally related imidazopyrazine derivatives that differ in substitution patterns or ring fusion modes.
Molecular Formula and Basic Chemical Data
The molecular formula C13H19N3O4 indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms. This composition reflects the bicyclic heterocyclic core containing three nitrogen atoms distributed between the imidazole and pyrazine rings, with four oxygen atoms incorporated into the two carboxylate ester functionalities. The molecular weight of 281.31 g/mol places this compound in the intermediate molecular weight range typical of pharmaceutical building blocks and synthetic intermediates.
Properties
IUPAC Name |
7-O-tert-butyl 1-O-methyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-5-6-16-8-14-10(9(16)7-15)11(17)19-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHNLAMMDXLKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ester Groups
(a) 7-tert-Butyl 1-Ethyl 5,6-Dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate (CAS: 1416447-72-7)
- Molecular formula : C₁₄H₂₁N₃O₄
- Molecular weight : 295.33 g/mol
- Key difference : Ethyl ester at position 1 instead of methyl .
- Applications : Used in bulk orders for pharmaceutical research; stored at 2–8°C .
(b) 7-tert-Butyl 2-Ethyl 5,6-Dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS: 949922-61-6)
Halogen-Substituted Derivatives
(a) 3-Bromo-7-tert-butyl 1-ethyl 5,6-Dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate (CAS: 2108354-93-2)
- Molecular formula : C₁₄H₂₀BrN₃O₄
- Molecular weight : 374.23 g/mol
- Key feature : Bromine atom at position 3 enables further functionalization via cross-coupling reactions .
(b) tert-Butyl 3-Bromo-5,6-Dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS: 1250996-70-3)
Carboxylate and Salt Forms
(a) Sodium 7-(tert-Butoxycarbonyl)-5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylate (CAS: 1432058-58-6)
Preparation Methods
Core Cyclization to Form the Imidazo[1,5-a]pyrazine Scaffold
The initial and critical step in the synthesis is the formation of the imidazo[1,5-a]pyrazine bicyclic core. This is typically achieved via cyclization reactions involving appropriate diamine and diketone or related precursors:
Cyclization Reaction: The condensation of suitable amino and keto precursors under acidic or basic catalysis leads to ring closure forming the imidazo[1,5-a]pyrazine nucleus. Reaction conditions such as temperature, solvent, and catalyst choice are optimized to favor cyclization over side reactions.
Typical Conditions: Heating under reflux in polar solvents or sealed tube conditions at elevated temperatures (e.g., 80–120 °C) is common to promote efficient ring closure.
This step is foundational, as it establishes the bicyclic framework onto which further functionalization occurs.
Alkylation to Introduce tert-Butyl and Methyl Groups
Following core formation, selective alkylation reactions are employed to install the tert-butyl and methyl substituents at the 7-position (tert-butyl) and 1-position (methyl) of the imidazo[1,5-a]pyrazine:
tert-Butyl Group Introduction: Usually introduced via tert-butyl esters or tert-butyl protecting groups. The tert-butyl moiety is often incorporated through esterification of carboxylic acid precursors or via nucleophilic substitution reactions with tert-butyl halides.
Methyl Group Introduction: Methylation is commonly performed using methyl iodide or methyl sulfate reagents under basic conditions to alkylate nitrogen atoms selectively.
Reaction Conditions: Alkylation typically requires a base such as potassium carbonate or sodium hydride in aprotic solvents (e.g., dimethylformamide, acetonitrile) at mild to moderate temperatures (room temperature to 60 °C).
These alkylation steps are critical for tuning the compound’s physicochemical properties and biological activity.
Esterification to Attach Dicarboxylate Groups
The dicarboxylate functional groups at positions 1 and 7 are introduced via esterification reactions:
Esterification Reaction: Carboxylic acid groups on the bicyclic core are reacted with alcohols (e.g., methanol for methyl esters, tert-butanol for tert-butyl esters) in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents (e.g., DCC, EDC).
Protecting Group Strategy: The tert-butyl ester often acts as a protecting group for carboxylic acids, removable under acidic conditions if needed.
Typical Conditions: Reflux in alcohol solvents with acid catalysis or use of coupling reagents at ambient temperature.
Esterification finalizes the compound’s structure, providing the desired dicarboxylate ester functionalities essential for its chemical behavior.
Purification and Characterization
Purification: The crude product is purified by chromatographic techniques such as silica gel column chromatography using solvent systems like dichloromethane/methanol mixtures or reverse-phase chromatography with acetonitrile/water gradients.
Characterization: Confirmed by mass spectrometry (e.g., MS (APCI) m/z ~ 295.3 for the molecular ion), NMR spectroscopy, and elemental analysis to verify structural integrity and purity.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1. Core Formation | Cyclization | Amino + keto precursors; heating (80–120 °C) | Formation of imidazo[1,5-a]pyrazine core |
| 2. tert-Butyl Alkylation | Alkylation | tert-Butyl halides or esters; base (K2CO3); aprotic solvent | Introduction of tert-butyl group at 7-position |
| 3. Methyl Alkylation | Alkylation | Methyl iodide or methyl sulfate; base; aprotic solvent | Introduction of methyl group at 1-position |
| 4. Esterification | Esterification | Alcohols (methanol, tert-butanol); acid catalyst or coupling agent | Formation of dicarboxylate esters at positions 1 and 7 |
| 5. Purification | Chromatography | Silica gel or reverse-phase; solvent gradients | Isolation of pure target compound |
Research Findings and Optimization Notes
Yield Optimization: Reaction times range typically from 4 to 6 hours, with yields reported around 20–30% for final purified product after chromatographic purification, indicating the need for optimization in scale-up.
Reaction Monitoring: TLC and LC-MS are standard for monitoring reaction progress and purity.
Scalability: The synthetic route is amenable to scale-up with careful control of temperature and reagent stoichiometry to minimize side products.
Functional Group Compatibility: The synthetic sequence allows for variation in substituents, enabling analog synthesis for structure-activity relationship studies.
Chemical Stability: The tert-butyl ester provides stability during synthesis but can be cleaved under acidic conditions if free acid derivatives are desired.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate, and how can purity be optimized?
- Methodology :
- Synthesis : Utilize tert-butyloxycarbonyl (Boc) protection strategies for amine groups, followed by cyclization reactions. For example, tert-butyl groups can be introduced via di-tert-butyl dicarbonate (Boc₂O) under basic conditions to stabilize intermediates . One-pot reactions involving acetonitrile (MeCN) and controlled heating (e.g., 60°C for 3 hours) are effective for ring closure .
- Purification : Employ recrystallization using dichloromethane/hexane mixtures to enhance purity (>95%) . Chromatographic methods (e.g., silica gel column chromatography) are recommended for isolating intermediates .
- Analytical Validation : Confirm purity via HPLC (high-performance liquid chromatography) and monitor reaction progress with TLC (thin-layer chromatography) .
Q. What spectroscopic techniques are employed to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet in 1H NMR; δ ~28 ppm for quaternary carbon in 13C NMR) and methyl ester (δ ~3.7 ppm for 3H singlet) .
- IR Spectroscopy : Identify carbonyl stretches (C=O) from ester groups at ~1700–1750 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular weight with electrospray ionization (ESI) HRMS, ensuring <5 ppm error between calculated and observed values .
Q. What are the key structural features influencing the compound’s reactivity?
- Methodology :
- The tert-butyl group enhances steric protection of the carbamate moiety, reducing hydrolysis under acidic conditions .
- The dihydroimidazo-pyrazine core enables π-π stacking interactions, critical for binding studies in medicinal chemistry .
- Methyl ester groups facilitate nucleophilic substitution or hydrolysis for further functionalization .
Advanced Research Questions
Q. How can computational methods aid in the design of reaction pathways for this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, predicting optimal reaction conditions (e.g., solvent polarity, temperature) .
- Data-Driven Optimization : Apply machine learning to analyze experimental datasets (e.g., yields, solvent effects) and refine synthetic protocols. For example, ICReDD’s feedback loop integrates computational predictions with experimental validation to reduce trial-and-error approaches .
Q. What strategies resolve discrepancies in NMR data when synthesizing derivatives of this compound?
- Methodology :
- Variable Temperature NMR : Resolve dynamic rotational isomerism in tert-butyl groups by acquiring spectra at low temperatures (e.g., –40°C) to slow conformational exchange .
- 2D NMR Techniques : Use HSQC (heteronuclear single quantum coherence) to correlate ambiguous 1H and 13C signals, particularly for overlapping diastereotopic protons .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .
Q. How does the tert-butyl group affect the compound’s stability under different reaction conditions?
- Methodology :
- Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA in DCM), as shown in deprotection reactions yielding primary amines .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. For tert-butyl-protected analogs, stability typically exceeds 150°C in inert atmospheres .
- Solvent Effects : Monitor degradation in polar aprotic solvents (e.g., DMF) via LC-MS, as ester groups may undergo transesterification .
Data Contradiction Analysis
Q. How should researchers address conflicting yield reports in synthetic protocols for similar imidazo-pyrazine derivatives?
- Methodology :
- Reproducibility Checks : Verify reaction parameters (e.g., inert atmosphere purity, reagent stoichiometry) that may differ between studies. For example, yields of 94% vs. 51% for Boc-deprotection could stem from variations in TFA concentration or stirring time .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., tert-butyl carbamate hydrolysis byproducts) that reduce yield .
- Scale-Up Adjustments : Optimize mixing efficiency and heat transfer in larger batches to mitigate exothermic side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
